3,4-Didehydroretinol Acetate
3,4-Didehydroretinol Acetate
Brand Name:
Vulcanchem
CAS No.:
20008-04-2
VCID:
VC21145823
InChI:
InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
SMILES:
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Molecular Formula:
C22H30O2
Molecular Weight:
326.5 g/mol
3,4-Didehydroretinol Acetate
CAS No.: 20008-04-2
Cat. No.: VC21145823
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20008-04-2 |
|---|---|
| Molecular Formula | C22H30O2 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate |
| Standard InChI | InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ |
| Standard InChI Key | FKPNTWPSTBQDNM-QHLGVNSISA-N |
| Isomeric SMILES | CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C |
| SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
| Canonical SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
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